An In-Depth Technical Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Application in Drug Discovery
An In-Depth Technical Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Application in Drug Discovery
This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-(3-Aminophenyl)-2-methylpropanenitrile, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utilization of novel scaffolds for the synthesis of bioactive molecules.
Introduction: The Significance of the Aminophenyl-propanenitrile Scaffold
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds that can interact with specific biological targets are of paramount importance. The aminophenyl-propanenitrile moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors. Its structural features, including a primary aromatic amine for versatile derivatization and a nitrile group that can participate in hydrogen bonding or act as a bioisostere, make it an attractive starting point for the synthesis of targeted therapeutics. Notably, derivatives of this scaffold have been identified as crucial intermediates in the synthesis of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors, two key regulators of cellular growth and proliferation that are often dysregulated in cancer.[1][2][3] This guide will focus on the meta-substituted isomer, 2-(3-Aminophenyl)-2-methylpropanenitrile, providing a detailed exploration of its chemical properties and synthetic utility.
Molecular Structure and Physicochemical Properties
2-(3-Aminophenyl)-2-methylpropanenitrile is a small organic molecule with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[4] The structure features a benzene ring substituted with an amino group at the meta-position relative to a propanenitrile group, which itself is substituted with two methyl groups at the alpha-position to the nitrile.
Caption: 2D structure of 2-(3-Aminophenyl)-2-methylpropanenitrile.
Table 1: Physicochemical Properties of 2-(3-Aminophenyl)-2-methylpropanenitrile
| Property | Value | Source |
| CAS Number | 915394-29-5 | [5] |
| Molecular Formula | C₁₀H₁₂N₂ | [4] |
| Molecular Weight | 160.22 g/mol | [4] |
| Appearance | Oily liquid | [6] |
| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | [7] |
Synthesis of 2-(3-Aminophenyl)-2-methylpropanenitrile
The synthesis of 2-(3-Aminophenyl)-2-methylpropanenitrile is typically achieved through a two-step process starting from 2-(3-nitrophenyl)acetonitrile. This approach involves the methylation of the alpha-carbon followed by the reduction of the nitro group. This method is reliable and allows for the production of the target compound with good purity and yield.
Caption: Synthetic workflow for 2-(3-Aminophenyl)-2-methylpropanenitrile.
Experimental Protocols
3.1.1. Synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile
This protocol describes the methylation of 2-(3-nitrophenyl)acetonitrile to yield the dinitromethane precursor.
Materials:
-
2-(3-nitrophenyl)acetonitrile
-
Sodium hydride (50% dispersion in mineral oil)
-
Iodomethane
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (6.84 g, 171 mmol) in anhydrous THF (30 mL) cooled in an ice bath, a solution of 2-(3-nitrophenyl)acetonitrile (4.2 g, 25.9 mmol) in anhydrous THF (30 mL) is added dropwise.[6]
-
The reaction mixture is stirred for 30 minutes at 0 °C.
-
Iodomethane (12.63 mL, 202 mmol) is then added slowly to the reaction mixture.[6]
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of ice water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and dried over anhydrous sodium sulfate.[6]
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (5:95) as the eluent to afford 2-methyl-2-(3-nitrophenyl)propanenitrile as a solid.[6]
3.1.2. Synthesis of 2-(3-Aminophenyl)-2-methylpropanenitrile
This protocol outlines the reduction of the nitro group of 2-methyl-2-(3-nitrophenyl)propanenitrile to the corresponding amine.
Materials:
-
2-Methyl-2-(3-nitrophenyl)propanenitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
2-Methyl-2-(3-nitrophenyl)propanenitrile (0.5 g) is dissolved in methanol (10 mL).[6]
-
10% Pd/C is added to the solution.
-
The mixture is hydrogenated at atmospheric pressure until the uptake of hydrogen ceases.[6]
-
The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 2-(3-aminophenyl)-2-methyl-propionitrile as an oil.[6]
Spectroscopic Characterization
The structural elucidation of 2-(3-Aminophenyl)-2-methylpropanenitrile is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 2-(3-Aminophenyl)-2-methylpropanenitrile and its Precursor
| Compound | Technique | Data | Source |
| 2-Methyl-2-(3-nitrophenyl)propanenitrile | ¹H NMR (400 MHz, CDCl₃) | δ 8.33-8.32 (m, 1H), 8.24-8.21 (m, 1H), 7.92-7.89 (m, 1H), 7.63 (t, J = 8.00 Hz, 1H), 1.82 (s, 6H) | [6] |
| GC-MS | m/z: 190.11 [M⁺] | [6] | |
| 2-(3-Aminophenyl)-2-methylpropanenitrile | ¹H NMR (300 MHz, DMSO-d₆) | δ 7.06 (t, 1H), 6.71 (s, 1H), 6.61 (d, 1H), 6.52 (d, 1H), 5.21 (s, 2H, NH₂), 1.61 (s, 6H) | [6] |
| ESI-MS | m/z: 161 [M+H]⁺ | [6] |
4.1. Analysis of Spectroscopic Data
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the final product shows characteristic signals for the aromatic protons in the region of δ 6.5-7.1 ppm. The singlet at δ 5.21 ppm corresponds to the two protons of the primary amine, and the singlet at δ 1.61 ppm integrates to six protons, confirming the presence of the two methyl groups.
-
Mass Spectrometry: The ESI-MS spectrum displays a peak at m/z 161, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
-
¹³C NMR Spectroscopy: Based on analogous structures, the carbon of the nitrile group is expected to resonate in the region of 115-125 ppm. The quaternary carbon attached to the nitrile and the phenyl ring would likely appear around 40-50 ppm, while the aromatic carbons would be observed between 110 and 150 ppm.
Applications in Drug Discovery: A Key Intermediate for PI3K/mTOR Inhibitors
The 2-(3-Aminophenyl)-2-methylpropanenitrile scaffold is a valuable building block in the synthesis of targeted cancer therapeutics, particularly dual PI3K/mTOR inhibitors.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[3]
The primary amine of 2-(3-Aminophenyl)-2-methylpropanenitrile serves as a key functional handle for introducing the molecule into larger, more complex structures. For instance, it can undergo nucleophilic aromatic substitution or condensation reactions to be incorporated into heterocyclic systems that form the core of many kinase inhibitors. The gem-dimethyl group can provide steric bulk, influencing the binding orientation and selectivity of the final drug molecule. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.
The development of dual PI3K/mTOR inhibitors is a promising strategy in oncology as it can simultaneously block two key nodes in a critical signaling pathway, potentially leading to a more potent and durable anti-cancer response.[8] The use of versatile and readily synthesizable intermediates like 2-(3-Aminophenyl)-2-methylpropanenitrile is crucial for the efficient exploration of the chemical space around these targets and the development of next-generation cancer therapies.
Safety and Handling
2-(3-Aminophenyl)-2-methylpropanenitrile is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-(3-Aminophenyl)-2-methylpropanenitrile is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. Its straightforward two-step synthesis and the presence of key functional groups make it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering valuable insights for researchers engaged in the design and synthesis of next-generation drug candidates. The continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of targeted therapies for a range of diseases.
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Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed. (2022, October 3). Retrieved January 10, 2026, from [Link]
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(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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